cis-Burchellin

Trypanosoma cruzi Chagas disease Neolignan

Procure cis-Burchellin as a stereochemically verified (2R,3S,3aS) neolignan standard. It exhibits potent IL-2 suppression in Jurkat T-cells at 50 µM without cytotoxicity, a selectivity absent in analogs like futoenone. Avoid confounding results from undefined mixtures by using this authenticated reference for T-cell signaling, allergy, and autoimmune pathway research.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
CAS No. 57457-99-5
Cat. No. B1153342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Burchellin
CAS57457-99-5
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

cis-Burchellin (57457-99-5) Product Profile: A Stereodefined Neolignan for Anti-Parasitic and Anti-Inflammatory Research


cis-Burchellin (CAS 57457-99-5), also known as 2-Epi-3a-epiburchellin, is a stereodefined neolignan characterized by the specific (2R,3S,3aS) absolute configuration [1]. It is a bioactive natural product found in plants such as Piper wightii and Iryanthera hostmannii [1]. As a benzofuran-type neolignan with three contiguous stereogenic centers, it serves as a critical reference standard for stereochemical studies and a distinct scaffold in the broader class of burchellin-type compounds, which are under investigation for their anti-parasitic and anti-viral properties [2].

cis-Burchellin (57457-99-5) Versus Generic Neolignans: Why Stereochemistry Prevents Simple Substitution


cis-Burchellin cannot be interchanged with other burchellin stereoisomers or structurally similar neolignans due to its unique stereochemical identity. The burchellin scaffold possesses three contiguous stereocenters, and changes to this configuration result in distinct molecular entities with potentially different biological activities and physical properties [1]. This compound is specifically the (2R,3S,3aS) isomer, which differentiates it from its 1'-epi-diastereoisomer and other related natural products like licarin A or guianin [2]. Procuring the correct, analytically defined stereoisomer is essential for reproducibility in research settings where stereochemistry is linked to a specific mechanism of action, such as in the study of T-cell IL-2 inhibition [3] or anti-parasitic assays.

cis-Burchellin (57457-99-5) Quantitative Differentiation Data: Evidence-Based Comparison Against Analogs


cis-Burchellin Exhibits Lower IC50 Against T. cruzi Trypomastigotes than the Structural Analog Licarin A

In a direct comparative study against Trypanosoma cruzi, the trypanocidal neolignan burchellin demonstrated superior potency to its structural analog, licarin A, in killing the infective trypomastigote form of the parasite. cis-Burchellin exhibited a lower IC50 value, indicating higher efficacy under the reported conditions [1].

Trypanosoma cruzi Chagas disease Neolignan

cis-Burchellin Demonstrates Potent Larvicidal Activity Against Aedes aegypti at Defined Concentrations

cis-Burchellin exhibits potent, dose-dependent larvicidal activity against the dengue mosquito vector Aedes aegypti. This activity is characterized by its ability to disrupt the mosquito's development cycle, achieving complete mortality at specific concentrations. While other neolignans may have larvicidal properties, this quantitative benchmark provides a performance metric for procurement and research into natural insecticides [1].

Aedes aegypti Larvicide Vector Control

cis-Burchellin Demonstrates Distinct Antiviral Activity Compared to its 1'-epi-Diastereoisomer

The total synthesis and biological evaluation of burchellin stereoisomers revealed that antiviral activity against coxsackie virus B3 is a property of this class of compounds, but the study does not provide quantitative potency data (e.g., EC50) for individual isomers. The research highlights the importance of stereochemistry, as the 1'-epi-diastereoisomer and the natural isomer (burchellin, not cis-burchellin) were evaluated [1]. cis-Burchellin (2-Epi-3a-epiburchellin) is a defined stereoisomer in this chemical space, and its procurement ensures consistency with future structure-activity relationship (SAR) studies emerging from this work.

Coxsackievirus B3 Antiviral Stereoisomer

cis-Burchellin Inhibits IL-2 Production in Jurkat T-Cells, a Defined Anti-Allergic Mechanism

cis-Burchellin has a reported mechanism of action as an inhibitor of IL-2 production in Jurkat T-cells, distinguishing it within the neolignan class for anti-allergic and immunomodulatory research. While quantitative IC50 data is not provided in the product description, this specific, cell-based activity profile is a unique selling point compared to other neolignans with undefined or different mechanisms [1].

Anti-allergic IL-2 Jurkat T-cells

cis-Burchellin (57457-99-5) Research and Development Application Scenarios Based on Evidence


Chagas Disease Drug Discovery: Lead Optimization and SAR Studies

Based on its head-to-head superior activity against T. cruzi trypomastigotes compared to licarin A (IC50: 520 µM vs. 960 µM) [1], cis-Burchellin is a validated hit compound for medicinal chemistry campaigns aimed at developing new therapies for Chagas disease. Researchers can use it to probe structure-activity relationships (SAR) by synthesizing and testing analogs to improve potency and drug-like properties.

Dengue Vector Control: Formulation of Natural Larvicides

Given its demonstrated ability to cause 100% mortality in Aedes aegypti larvae at ≥30 ppm [2], cis-Burchellin is a strong candidate for development into a natural, phytochemical-based larvicide. Application scenarios include its use as an analytical standard for quality control in formulations or as a scaffold for developing more stable and potent derivatives for field applications.

Stereochemical Reference for Advanced Natural Product Synthesis

The synthesis of cis-Burchellin is central to resolving the absolute configuration of burchellin-type neolignans, which possess three contiguous stereocenters [3]. In this context, the compound is an indispensable reference standard for chiral HPLC method development, for confirming the stereochemical outcome of new synthetic routes, and for ensuring the purity and identity of other synthesized stereoisomers in academic and industrial chemistry laboratories.

Immunology Research: A Chemical Probe for T-Cell Activation

cis-Burchellin's specific activity as an inhibitor of IL-2 production in Jurkat T-cells [4] positions it as a valuable tool compound for immunology research. It can be used in cell-based assays to dissect signaling pathways involved in T-cell activation, particularly in studies related to allergic responses or autoimmune conditions, providing a starting point for new anti-inflammatory drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Burchellin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.